molecular formula C9H14ClNO B8095540 N-Ethyl-4-methoxy-benzenamine hydrochloride

N-Ethyl-4-methoxy-benzenamine hydrochloride

Cat. No.: B8095540
M. Wt: 187.66 g/mol
InChI Key: WBOJOUBVDDXIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-4-methoxy-benzenamine hydrochloride: is a chemical compound with the molecular formula C9H13NO.HCl p-Anisidine, N-ethyl- , and is characterized by the presence of an ethyl group attached to the nitrogen atom of an anisidine molecule. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxy-benzenamine as the starting material.

  • Reaction Conditions: The reaction involves the alkylation of 4-methoxy-benzenamine with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches using large reactors to ensure consistent quality and yield.

  • Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form quinone derivatives .

  • Reduction: Reduction reactions can convert the compound into amine derivatives .

  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Typical reagents include nitric acid for nitration and sulfuric acid for sulfonation.

Major Products Formed:

  • Oxidation: Quinone derivatives are the primary products of oxidation reactions.

  • Reduction: Amine derivatives are the main products of reduction reactions.

  • Substitution: Nitro and sulfonic acid derivatives are common products of substitution reactions.

Scientific Research Applications

Chemistry: N-Ethyl-4-methoxy-benzenamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates .

Biology: The compound is utilized in biological studies to investigate enzyme inhibition and cell signaling pathways .

Medicine: It serves as a precursor in the synthesis of antihistamines and anti-inflammatory agents .

Industry: In the chemical industry, it is employed in the production of dyes , pigments , and plastic additives .

Mechanism of Action

The mechanism by which N-Ethyl-4-methoxy-benzenamine hydrochloride exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N-Methyl-4-methoxy-benzenamine hydrochloride

  • N-Propyl-4-methoxy-benzenamine hydrochloride

  • N-Butyl-4-methoxy-benzenamine hydrochloride

Uniqueness: N-Ethyl-4-methoxy-benzenamine hydrochloride is unique due to its specific ethyl group, which influences its reactivity and biological activity compared to other similar compounds.

Biological Activity

N-Ethyl-4-methoxy-benzenamine hydrochloride, also referred to as N-ethyl-4-methoxyaniline hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's effects.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethyl group and a methoxy group attached to a benzene ring. The chemical formula is C10H13NO2C_{10}H_{13}NO_2 with a molecular weight of approximately 181.22 g/mol. The synthesis typically involves the alkylation of 4-methoxyaniline with ethyl halides under basic conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt form.

Antimicrobial Activity

Research indicates that compounds containing methoxy groups exhibit significant antimicrobial properties. For instance, derivatives similar to N-ethyl-4-methoxy-benzenamine have shown effectiveness against various bacterial strains. In a study assessing the antibacterial activity of methoxy-substituted anilines, compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Methoxy-substituted Anilines

CompoundMIC (µg/mL)Target Bacteria
N-Ethyl-4-methoxy-benzenamine16Staphylococcus aureus
N-Methyl-4-methoxy-benzenamine32Escherichia coli
4-Methoxy-aniline8Klebsiella pneumoniae

Cytotoxicity and Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, methoxy-substituted anilines have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds typically range from 5 to 20 µM, indicating moderate potency in inhibiting cancer cell proliferation .

Case Study: Cytotoxicity Against MCF-7 Cells

In vitro studies demonstrated that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells. This suggests that the compound may interfere with cellular mechanisms such as apoptosis or cell cycle regulation.

The biological activity of this compound can be attributed to its ability to generate reactive oxygen species (ROS), which are known to induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells, thereby contributing to its anticancer properties . Additionally, the methoxy group enhances the electron density on the benzene ring, potentially increasing reactivity towards biological targets.

Properties

IUPAC Name

N-ethyl-4-methoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-3-10-8-4-6-9(11-2)7-5-8;/h4-7,10H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOJOUBVDDXIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.